rel-(2R,3S)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rel-(2R,3S)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol: is a chiral compound with significant interest in various fields of scientific research. This compound features a trifluoromethyl group, which imparts unique chemical properties, making it valuable in medicinal chemistry and other applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2R,3S)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpentan-2-ol and trifluoroacetic acid.
Reaction Conditions:
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction under controlled conditions.
Automated Systems: Employing automated systems for precise control of reaction parameters.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
rel-(2R,3S)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Substitution reactions often require catalysts like palladium or nickel.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary alcohols or primary amines.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
rel-(2R,3S)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of rel-(2R,3S)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate biochemical pathways, leading to desired therapeutic effects.
Binding: The trifluoromethyl group enhances binding affinity to target molecules, increasing its efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rel-(2R,3S)-2-Amino-3-(1H-indole-3-yl)-3-(2,5-dimethoxyphenyl)propionic acid**: Contains different functional groups and exhibits distinct chemical properties.
rel-(2R,3S)-3-Aminobutan-2-ol hydrochloride: Shares structural similarities but lacks the trifluoromethyl group.
Uniqueness
rel-(2R,3S)-3-Amino-1,1,1-trifluoro-4-methylpentan-2-ol is unique due to:
Trifluoromethyl Group: The presence of the trifluoromethyl group imparts unique chemical and biological properties.
Chirality: The specific stereochemistry enhances its interactions with chiral environments in biological systems.
Eigenschaften
Molekularformel |
C6H12F3NO |
---|---|
Molekulargewicht |
171.16 g/mol |
IUPAC-Name |
(2R,3S)-3-amino-1,1,1-trifluoro-4-methylpentan-2-ol |
InChI |
InChI=1S/C6H12F3NO/c1-3(2)4(10)5(11)6(7,8)9/h3-5,11H,10H2,1-2H3/t4-,5+/m0/s1 |
InChI-Schlüssel |
CXXBVHOIDJALEU-CRCLSJGQSA-N |
Isomerische SMILES |
CC(C)[C@@H]([C@H](C(F)(F)F)O)N |
Kanonische SMILES |
CC(C)C(C(C(F)(F)F)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.